![molecular formula C18H25F3N4O2 B2744431 N-[1-(1-Adamantyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide CAS No. 1421458-41-4](/img/structure/B2744431.png)
N-[1-(1-Adamantyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide
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Overview
Description
The compound contains an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound containing a five-membered ring with three nitrogen atoms . The compound also has a trifluoromethyl group, which can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The adamantyl group is known for its rigid, cage-like structure, which can influence the compound’s conformation and reactivity . The 1,2,4-triazole ring is a planar, aromatic ring, which can participate in various chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the adamantyl group, the 1,2,4-triazole ring, and the trifluoromethyl group . These groups could potentially undergo various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the adamantyl group could increase the compound’s lipophilicity .Scientific Research Applications
Synthesis and Biological Activity
- N-(1-Adamantyl)acetamide and its derivatives serve as starting compounds in the synthesis of biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activity and have been used in the treatment and prophylactics of influenza, herpes, and pneumonia. The removal of acetyl protection from N-(1-adamantyl)acetamide yields 1-aminoadamantane, the active component of the drug midantane for treating Parkinson’s disease (Khusnutdinov et al., 2011).
Structural Studies
- The structural analysis of [1-(1-Adamantylamino)ethylidene]oxonium methanesulfonate revealed insights into the geometry of the acetamido group and its planar structure. This study contributes to understanding the structural characteristics of adamantylacetamide derivatives (Vícha et al., 2009).
Antimicrobial Applications
- A series of 1,2,3-triazole-adamantylacetamide hybrids were synthesized and evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, identifying potent compounds with significant activity and selectivity index. This highlights the therapeutic potential of adamantylacetamide derivatives in tuberculosis treatment (Addla et al., 2014).
Synthesis of Derivatives
- The synthesis of various adamantane derivatives, including ketene and heterocycles like 1,2,3-triazole, 1,2,3-thiadiazole, oxazole, and β-lactam derivatives, was achieved using the title compound as a starting material. This showcases the versatility of adamantylacetamide derivatives in synthesizing a wide range of chemical compounds (Ohno et al., 1993).
Antimicrobial and Anti-inflammatory Properties
- Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized and tested for activity against a panel of Gram-positive and Gram-negative bacteria and the pathogenic fungus Candida albicans. Several compounds displayed potent antibacterial activity, and some also showed good dose-dependent anti-inflammatory activity (Al-Abdullah et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O2/c1-10(17-6-11-3-12(7-17)5-13(4-11)8-17)22-14(26)9-25-16(27)24(2)15(23-25)18(19,20)21/h10-13H,3-9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHJMEZMHKUMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4C(=O)N(C(=N4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide |
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